Fludeoxyglucose F 18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[18F]fluoro-D-g1ucose, which is used for diagnostic purposes in conjunction with Positron Emission Tomography (PET). It is administered by intravenous injection.
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)
Fludeoxyglucose F 18
CAS No.: 105851-17-0
Cat. No.: VC20774577
Molecular Formula: C6H11FO5
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105851-17-0 |
---|---|
Molecular Formula | C6H11FO5 |
Molecular Weight | 181.15 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
Standard InChI | InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 |
Standard InChI Key | ZCXUVYAZINUVJD-AHXZWLDOSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O |
SMILES | C(C1C(C(C(C(O1)O)F)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)F)O)O)O |
Introduction
Production and Synthesis
Nuclear Reaction and Cyclotron Production
The production of Fludeoxyglucose F 18 begins with the synthesis of its key component, the radioisotope fluorine-18. This process requires a cyclotron, a particle accelerator that bombards a target material with protons at high energy . The most common nuclear reaction used is ¹⁸O(p,n)¹⁸F, which involves bombarding oxygen-18 enriched water with protons . This reaction can be represented as:
¹⁸O + p → ¹⁸F + n
The protons, typically accelerated to energies of 16-20 MeV, collide with oxygen-18 atoms in the water target, causing the emission of neutrons and the formation of fluorine-18 . This process requires specialized targetry systems that can withstand the intense radiation and heat generated during bombardment .
Separation and Purification
After the bombardment process, the fluorine-18 produced must be separated from the target material and purified before it can be used in the synthesis of Fludeoxyglucose F 18. This separation typically employs ion exchange chromatography, where the target solution passes through a column containing an anion exchange resin . The fluorine-18, present as fluoride ions (¹⁸F⁻), binds to the resin while water and other impurities pass through . The bound fluoride ions are then eluted using a potassium carbonate solution .
Once purified, the fluorine-18 undergoes a series of chemical reactions to produce Fludeoxyglucose F 18. The synthesis typically involves a nucleophilic substitution reaction where the ¹⁸F ion replaces a leaving group (usually a triflate group) on a suitable precursor molecule, often mannose triflate . This intermediate product then undergoes hydrolysis, typically using acid or base catalysis, to remove protecting groups and yield the final Fludeoxyglucose F 18 product .
Automation in Synthesis
The production of Fludeoxyglucose F 18 has been largely automated to enhance reproducibility, efficiency, and safety . Automated synthesis modules handle the entire process from the initial nuclear reaction to the final purification and formulation of the radiopharmaceutical . These automated systems minimize human error and reduce radiation exposure, making the production process safer and more efficient .
The final purification of Fludeoxyglucose F 18 typically employs high-performance liquid chromatography (HPLC) to remove unreacted precursors and by-products . The purified compound is then formulated into a sterile, pyrogen-free solution suitable for intravenous injection in clinical settings .
Pharmacology and Mechanism of Action
Radiochemical Properties
The radioisotope fluorine-18 in Fludeoxyglucose F 18 decays by positron (β⁺) emission with a half-life of 109.7 minutes . When a positron is emitted, it travels a short distance before colliding with an electron, resulting in an annihilation event that produces two 511 keV gamma photons traveling in opposite directions . These gamma photons are detected by the PET scanner, allowing for localization of the radiopharmaceutical within the body.
The emission data for fluorine-18 is summarized in the following table:
Table 1. Principal Emission Data for Fluorine F 18
Radiation/Emission | % per Disintegration | Mean Energy |
---|---|---|
Positron (β⁺) | 96.73 | 249.8 keV |
Gamma (±)* | 193.46 | 511.0 keV |
*Produced by positron annihilation
The relatively short half-life of fluorine-18 (109.7 minutes) provides an optimal balance between allowing sufficient time for synthesis, quality control, distribution, and imaging procedures while minimizing radiation exposure to patients .
Clinical Applications
Diagnostic Uses in PET Imaging
Fludeoxyglucose F 18 is primarily used as a diagnostic radiopharmaceutical in conjunction with Positron Emission Tomography (PET) . PET imaging with Fludeoxyglucose F 18 provides functional information about tissues based on their glucose metabolism, complementing the anatomical information provided by other imaging modalities such as computed tomography (CT) and magnetic resonance imaging (MRI).
The integration of PET with CT (PET/CT) has significantly enhanced the diagnostic capability of Fludeoxyglucose F 18 by providing simultaneous metabolic and anatomical information . This combined approach allows for more accurate detection, localization, and characterization of abnormalities.
Role in Oncology
Fludeoxyglucose F 18 PET/CT has established itself as an invaluable tool in oncology, where it is used for tumor diagnosis, staging, and restaging . The increased glucose metabolism characteristic of many malignant cells results in higher uptake of Fludeoxyglucose F 18, allowing for visualization of primary tumors and metastatic lesions .
Particularly noteworthy is the role of Fludeoxyglucose F 18 PET/CT in detecting tumor recurrence or relapse in follow-up evaluations . Studies have demonstrated its superior sensitivity in detecting early relapse compared to conventional imaging modalities such as CT and ultrasound . In uterine sarcoma (US), for example, Fludeoxyglucose F 18 PET/CT has shown greater sensitivity in early detection of follow-up relapse after treatment in patients at FIGO stage I compared to CT and ultrasound .
Other Clinical Applications
Beyond oncology, Fludeoxyglucose F 18 PET has applications in neurology, cardiology, and inflammatory/infectious diseases. In neurology, it can assess brain metabolism in conditions such as epilepsy, dementia, and brain tumors. In cardiology, it can evaluate myocardial viability and identify areas of ischemia. The compound's ability to accumulate in areas of inflammation and infection also makes it useful for diagnosing and monitoring conditions such as vasculitis, sarcoidosis, and various infectious processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume